
2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine” is a compound that has been found to be useful in organic synthesis . It is known to have antiviral properties and has been used in the biomedical sector for research into a range of viral afflictions, including hepatitis C and HIV .
Molecular Structure Analysis
The molecular formula of this compound is C16H18ClN5O7 . The structure includes a purine ring, which is substituted with a chlorine atom and an amino group. It also contains a ribofuranosyl group, which is acetylated at the 2’, 3’, and 5’ positions .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 142-143°C . It has a molecular weight of 427.8 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Antimetabolite Research
This compound has been identified as a potential antimetabolite . Antimetabolites are substances that interfere with the normal metabolic processes within cells, often used in cancer treatment to inhibit cell growth . The modified structure of this compound allows it to mimic the natural nucleosides, thereby interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation.
Adenosine Receptor Agonists
Research has indicated that certain derivatives of adenosine, including modified forms like our compound of interest, can act as adenosine receptor agonists . These agonists have therapeutic potential in treating a variety of conditions, including cardiac arrhythmias, by modulating the adenosine receptors’ activity in the cardiovascular system.
NMR Spectroscopy Studies
The compound is used in NMR spectroscopy to study intramolecular hydrogen bonding and the dynamics of hindered rotation within nucleosides . NMR spectroscopy provides detailed information about the structure, dynamics, and environment of molecules, which is invaluable in understanding the behavior of complex molecules like nucleosides.
Antiviral Compound Synthesis
6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine: , a closely related compound, has shown remarkable efficacy in the research of viral afflictions, including hepatitis C and HIV . This suggests that our compound could also be synthesized for similar antiviral research applications.
Enzymatic Synthesis of Nucleosides
The compound is utilized in the enzymatic synthesis of other important nucleosides, such as 2′-deoxyguanosine . This process is critical for creating nucleoside analogs that can be used in antiviral and anticancer therapies.
Synthesis of Alkyl Purines
It serves as a precursor in the synthesis of 9-alkyl purines , which are important in the development of new pharmaceuticals. These alkyl purines can have various biological activities, including acting as enzyme inhibitors or neurotransmitter analogs.
Phosphonomethoxypropyl Derivatives
The compound is also a starting material for the synthesis of ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These derivatives are significant in medicinal chemistry for their antiviral properties.
Development of New Antimetabolites
Continued interest in the synthesis of new substituted adenosines, including our compound, is driven by the search for effective antimetabolites . These new compounds could potentially be more effective or have fewer side effects than existing treatments.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11+,12+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFOTCIQPKKSP-CKRXIKOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


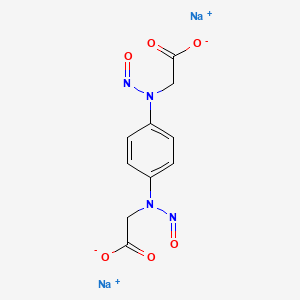



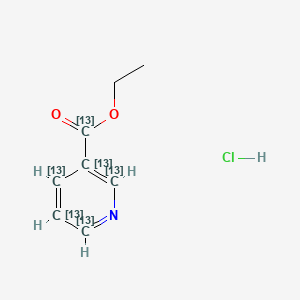
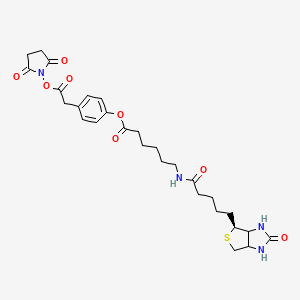

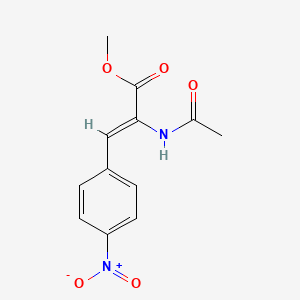

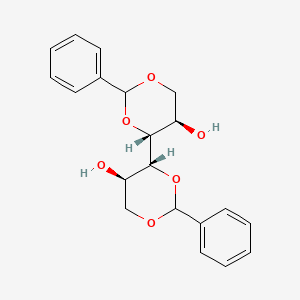


![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)